molecular formula C11H14N2O B2752932 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 1114823-56-1

4-Amino-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B2752932
CAS No.: 1114823-56-1
M. Wt: 190.246
InChI Key: WJFDJEKZICKYTJ-UHFFFAOYSA-N
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Description

4-Amino-1-(4-methylphenyl)pyrrolidin-2-one: is a chemical compound with the molecular formula C11H14N2O. It is a derivative of pyrrolidinone, a five-membered lactam ring, and features an amino group and a methyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one typically involves the construction of the pyrrolidinone ring followed by the introduction of the amino and methylphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and a ketone, the pyrrolidinone ring can be formed through a cyclization reaction .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions:

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry: In chemistry, 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds .

Biology: Its structural features make it a useful probe for investigating biological pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: Industrially, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes .

Comparison with Similar Compounds

Uniqueness: 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-2-4-10(5-3-8)13-7-9(12)6-11(13)14/h2-5,9H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFDJEKZICKYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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